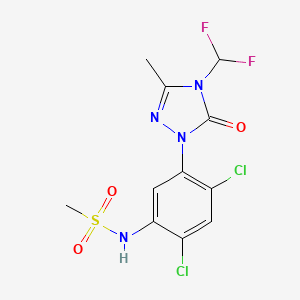

Sulfentrazone

概要

説明

スルフェントラゾンは、広域スペクトル除草剤として使用される有機化合物です。幅広い種類の広葉雑草や一部の草種に対する効果で知られています。 この化合物は、植物におけるクロロフィルの合成に不可欠な酵素であるプロトポルフィリノゲンオキシダーゼの阻害によって作用します 。 スルフェントラゾンは、1997年にFMC Corporationによって「Authority」のブランド名で米国で初めて販売されました .

準備方法

合成ルートと反応条件

スルフェントラゾンの調製には、いくつかの合成ルートが関与します。 一般的な方法の1つには、2,4-ジクロロ-5-ブロモフェニルとジフルオロメチル-4,5-ジヒドロ-3-メチル-5-オキソ-1H-1,2,4-トリアゾール-1-イルを窒素雰囲気下で130°Cで24時間反応させることが含まれます 。 別の方法には、特定の結晶化プロセスによって調製されたスルフェントラゾンの新しい結晶形態を使用することが含まれます .

工業生産方法

スルフェントラゾンの工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。 このプロセスには、さまざまな試薬と溶媒の使用、続いて最終生成物を単離するための精製工程が含まれます .

化学反応の分析

反応の種類

スルフェントラゾンは、次のようないくつかの種類の化学反応を起こします。

酸化: スルフェントラゾンは、酸化されてさまざまな分解生成物を生成することができます。

還元: この化合物は、特定の条件下で還元反応を受けることもできます。

一般的な試薬と条件

スルフェントラゾンの反応で使用される一般的な試薬には、水酸化アンモニウム、塩酸、メタノールやアセトニトリルなどのさまざまな有機溶媒が含まれます 。これらの反応は、通常、目的の結果を達成するために制御された温度と圧力の条件下で行われます。

生成される主な生成物

スルフェントラゾンの反応から生成される主な生成物には、加水分解によって生成されるスルフェントラゾン-3-カルボン酸などのさまざまな分解生成物が含まれます .

科学的研究の応用

Herbicidal Efficacy

Weed Control in Soybeans

A study conducted over two seasons assessed the effectiveness of sulfentrazone as a pre-emergence herbicide in soybean crops. The results indicated that this compound significantly reduced weed populations during critical growth periods. The application rates of 360 g a.i./ha and 480 g a.i./ha resulted in weed control efficiencies exceeding 60%, leading to substantial yield increases of up to 91.1% compared to untreated controls. The study concluded that this compound outperformed traditional herbicides like pendimethalin and chlorimuron ethyl in terms of both weed control and crop yield enhancement .

| Treatment | Application Rate (g a.i./ha) | Yield (kg/ha) | Weed Control Efficiency (%) |

|---|---|---|---|

| This compound | 360 | 1,285 | >60 |

| This compound | 480 | 2,290 | >60 |

| Pendimethalin | 1,000 | 1,000 | <50 |

Safety and Efficacy in Cabbage and Broccoli

Research evaluating this compound's safety and efficacy in transplanted cabbage and broccoli showed promising results. The herbicide effectively controlled weed populations without causing significant phytotoxicity to the crops. This study emphasized the potential for this compound to be integrated into vegetable production systems as a reliable weed management tool .

Environmental Impact

Soil Microbial Degradation

A study on the microbial degradation of this compound revealed that temperature and moisture levels significantly influence its dissipation in soil. The half-life of this compound was estimated at approximately 91.6 days under optimal conditions (40°C and 70% water holding capacity), indicating that environmental factors play a crucial role in its breakdown and potential accumulation in agricultural systems .

Toxicological Assessments

Human Health Risk Evaluation

Toxicological assessments have classified this compound as having low carcinogenic potential for humans. Studies indicated developmental toxicity at certain exposure levels, with adverse effects observed in animal models at doses significantly higher than typical agricultural applications. The established no-observed-adverse-effect levels (NOAEL) for reproductive toxicity were found to be protective against potential risks associated with human exposure .

Case Studies

Tobacco Crop Management

In tobacco cultivation, the application of this compound was evaluated for its impact on weed control and crop stunting. Lower application rates were found to reduce stunting while maintaining effective weed control, suggesting that careful management of application rates can optimize crop health without compromising efficacy .

Strawberry Production

Field experiments in strawberry production demonstrated that this compound could effectively control weed populations when applied either as a single bed-top treatment or as a fallow application prior to planting. The integration of this compound with other pre-emergence products showed enhanced weed management capabilities .

作用機序

スルフェントラゾンは、酵素であるプロトポルフィリノゲンオキシダーゼを阻害することで、除草作用を発揮します。この阻害は、植物細胞内にプロトポルフィリンIXの蓄積をもたらしますが、これは強力な光増感剤です。 プロトポルフィリンIXによって生成された活性酸素種は脂質過酸化を引き起こし、植物のクロロシスと乾燥につながります 。このプロセスが効果的に植物を殺すためには、光と酸素の両方が必要です。

類似の化合物との比較

スルフェントラゾンは、トリアゾリノン系除草剤に属します。このクラスの類似した化合物には以下が含まれます。

- アミカルバゾン

- カルフェントラゾン

これらの化合物と比較して、スルフェントラゾンは、幅広い雑草に対する高い効力と、プロトポルフィリノゲンオキシダーゼ阻害を含む特定の作用機序を持つことが特徴です 。 さらに、スルフェントラゾンは水に対する溶解度が比較的高いことと土壌中での残留期間が長いことから、発芽前および発芽後の雑草防除に効果的です .

類似化合物との比較

Sulfentrazone belongs to the triazolinone class of herbicides. Similar compounds in this class include:

Compared to these compounds, this compound is unique due to its high efficacy in controlling a broad spectrum of weeds and its specific mode of action involving protoporphyrinogen oxidase inhibition . Additionally, this compound has a relatively high solubility in water and a longer persistence in soil, making it effective for pre-emergent and post-emergent weed control .

生物活性

Sulfentrazone is a selective herbicide belonging to the class of triazolinones, primarily used for controlling various annual and perennial weeds in agricultural settings. Its biological activity is characterized by its mode of action, metabolism, and effects on non-target organisms. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting the biosynthesis of chlorophyll and heme in plants. This inhibition leads to the accumulation of protoporphyrin IX, which causes oxidative damage when exposed to light, ultimately resulting in plant death. The herbicide is particularly effective against broadleaf weeds and some grasses.

Microbial Degradation

Research indicates that microbial degradation plays a significant role in the dissipation of this compound in soil environments. A study conducted in Brazil demonstrated that the dissipation of this compound was temperature-dependent and primarily biological. The following table summarizes the microbial activity observed:

| Organism Type | This compound (0.7 µg g⁻¹) | Mean CFU | Lower Limit | Upper Limit | p-value |

|---|---|---|---|---|---|

| Actinomycete | Absent | 233.33 | 175.965 | 290.70 | |

| Actinomycete | Present | 523.33 | 312.060 | 734.61 | 0.02135 |

| Bacterium | Absent | 433.33 | 225.001 | 641.67 | |

| Bacterium | Present | 33.33 | 18.991 | 47.68 | 0.01401 |

| Fungi | Absent | 11.33 | -19.327 | 41.99 | |

| Fungi | Present | 109.33 | 77.295 | 141.37 | 0.00069 |

This data illustrates that the presence of certain microbial communities can significantly enhance the degradation of this compound, reducing its persistence in agricultural soils .

Toxicological Effects

This compound has been associated with several toxicological effects across different species, including developmental toxicity in rats and other mammals when exposed through oral and dermal routes. Notable findings include:

- Developmental Toxicity : Studies found decreased fetal body weights and delayed skeletal ossifications at specific doses, indicating potential risks during prenatal development .

- Hematotoxicity : Research highlighted hematotoxic effects observed in mice, rats, and dogs at similar dose levels across species, suggesting a consistent pattern of toxicity .

The following table summarizes key toxicological findings:

| Endpoint | Observed Effect |

|---|---|

| Fetal Body Weights | Decreased |

| Skeletal Ossifications | Reduced/Delayed |

| Maternal Toxicity | Present at higher doses |

| Offspring Effects | Decreased body weight |

Metabolism and Plant Interactions

This compound undergoes metabolic transformations in plants, affecting its efficacy and safety profile:

- Enhanced Metabolism : Studies indicate that co-application with clomazone enhances the metabolism of this compound in crops like tobacco, leading to reduced phytotoxicity .

- Translocation Patterns : Research shows that this compound is rapidly translocated from roots to leaves, with significant percentages being metabolized shortly after application .

The following table details the translocation and metabolism rates observed in tobacco plants treated with this compound:

| Time (h) | % Metabolized in Leaves |

|---|---|

| 3 | 66 |

| 6 | Not significantly changed |

Case Studies on Efficacy

Several field studies have evaluated the effectiveness of this compound as a pre-emergent herbicide:

- Weed Control Efficiency : In trials comparing various weed control treatments, this compound demonstrated superior efficacy in reducing weed density compared to untreated controls .

- Crop Safety : Application rates of this compound did not harm crops while achieving significant reductions in weed biomass .

特性

IUPAC Name |

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2F2N4O3S/c1-5-16-19(11(20)18(5)10(14)15)9-4-8(17-23(2,21)22)6(12)3-7(9)13/h3-4,10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORLZFUTLGXMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)NS(=O)(=O)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032645 | |

| Record name | Sulfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [Merck Index] Colorless solid; [MSDSonline], Solid | |

| Record name | Sulfentrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 110 mg/l (pH 6) at 25 °C; 780 mg/l (pH 7) at 25 °C; 16000 mg/l (pH 7.5) at 25 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/ml @ 20 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.75X10-10 mm Hg @ 25 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of action: Herbicide absorbed by the roots & foliage, with translocation primarily in the apoplasm, & limited movement in the phloem. Acts through the inhibition of protoporphyrinogen oxidase in the chlorophyll biosynthesis pathway, leading to the subsequent build-up of toxic intermediates. | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan solid | |

CAS No. |

122836-35-5 | |

| Record name | Sulfentrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122836-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfentrazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122836355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFENTRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TY7WT1599 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121-123 °C, 121 - 123 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sulfentrazone?

A1: this compound acts by inhibiting the enzyme protoporphyrinogen oxidase (PROTOX) [, , , , , , ]. This enzyme is crucial for chlorophyll biosynthesis in plants. By disrupting this process, this compound leads to the accumulation of protoporphyrinogen IX, which is then converted to protoporphyrin IX in the presence of light. Protoporphyrin IX is a potent photosensitizer that generates reactive oxygen species (ROS) upon exposure to light, ultimately leading to the destruction of cell membranes and plant death [, ].

Q2: How does the inhibition of PROTOX lead to weed death?

A2: PROTOX inhibition by this compound disrupts chlorophyll biosynthesis. This leads to the accumulation of protoporphyrinogen IX, which is converted to the photosensitizer protoporphyrin IX in the presence of light. The accumulation of protoporphyrin IX and subsequent ROS generation upon light exposure damages cell membranes and ultimately causes weed death [, , , ].

Q3: Are there differences in this compound uptake and translocation between tolerant and susceptible species?

A3: Research suggests that differential absorption and translocation play a key role in the selective toxicity of this compound [, , , ]. For instance, in a study comparing this compound sensitivity in potato (tolerant), common lambsquarters (sensitive), and jimsonweed (intermediate), common lambsquarters exhibited significantly higher absorption and translocation of this compound to the shoots compared to potato []. Similar trends were observed in studies comparing sensitive and tolerant soybean cultivars [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H14Cl2F2N4O3S, and its molecular weight is 437.28 g/mol.

Q5: How does soil pH affect the phytotoxicity of this compound?

A5: Soil pH significantly influences this compound phytotoxicity. Studies have shown that this compound phytotoxicity is reduced under acidic soil conditions and enhanced under alkaline conditions [, , ]. This pH dependency can be attributed to the chemical properties of this compound, which becomes increasingly soluble and thus more bioavailable as soil pH decreases [].

Q6: Does the presence of crop residues, like sugarcane straw, affect the effectiveness of this compound?

A6: Yes, the presence of crop residues, such as sugarcane straw, can influence this compound efficacy. Studies have shown that sugarcane straw can retain this compound, delaying its release into the soil [, ]. The extent of this compound retention depends on factors like straw mass and the timing of rainfall events following herbicide application [].

Q7: Does the presence of other herbicides influence this compound activity in the soil?

A7: Yes, mixing this compound with other herbicides can alter its behavior in the soil, potentially impacting its efficacy and environmental fate. For instance, studies have shown that mixing this compound with certain glyphosate formulations can increase its sorption to soil particles, potentially reducing its bioavailability and leaching potential [, ].

Q8: What are the primary crops and weed species targeted by this compound applications?

A8: this compound is commonly used for weed control in various crops, including soybean [, , , , , , ], tobacco [, , , ], potato [, , , , ], and sunflower [, ]. It effectively controls a range of weed species, including yellow nutsedge, morningglories, pigweed, velvetleaf, common lambsquarters, and certain annual grasses [, , , , ].

Q9: How effective is this compound in controlling glyphosate-resistant weeds?

A9: this compound has shown potential in managing glyphosate-resistant weeds when used in combination with other herbicides. For instance, in glyphosate-resistant soybean, tank-mixing this compound with chlorimuron or cloransulam enhanced control of common and giant ragweed [].

Q10: Does this compound pose any risk of carryover injury to rotational crops?

A10: Yes, the long soil persistence of this compound can lead to carryover injury to sensitive rotational crops. This risk is influenced by factors such as this compound application rate, soil type, and the sensitivity of the rotational crop [, , ]. Studies recommend delaying planting of sensitive crops like lettuce and spinach for several months following this compound application to avoid potential injury [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。